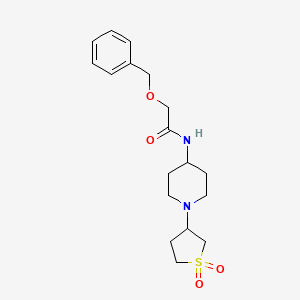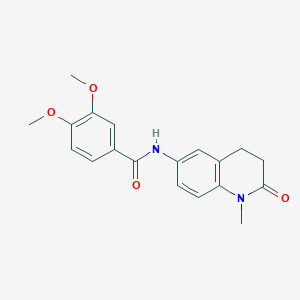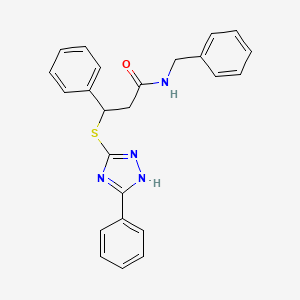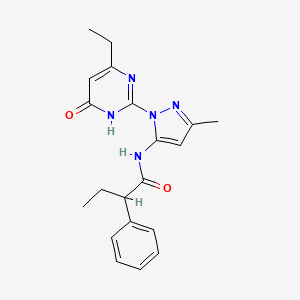
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide, also known as CB-13, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Wirkmechanismus
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been shown to activate CB2 receptors in a dose-dependent manner, leading to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of immune function. Additionally, 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been shown to have analgesic and anti-inflammatory effects in preclinical models of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is its potency and selectivity for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is a relatively new compound and its long-term safety and efficacy have not been established. Additionally, the synthesis of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide. One area of interest is the potential therapeutic applications of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide in the treatment of neurological disorders, such as multiple sclerosis and neuropathic pain. Additionally, further studies are needed to elucidate the mechanism of action of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide and to investigate its potential as a treatment for cancer. Finally, the safety and efficacy of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide in humans need to be established through clinical trials.
Synthesemethoden
The synthesis of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide involves a multi-step process that begins with the reaction of 4-cyanooxan-4-yl chloride with 2-amino-4-phenylbutanenitrile to form 2-cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques. The synthesis of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is relatively complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-12-15(7-6-14-4-2-1-3-5-14)16(21)20-17(13-19)8-10-22-11-9-17/h1-5,15H,6-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYUCPVJGOEEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)
![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)



![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2440150.png)
![(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2440152.png)


![Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2440160.png)

![2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2440163.png)